Tri(2-thienyl)phosphine oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

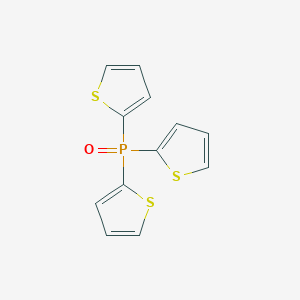

Tri(2-thienyl)phosphine oxide, also known as this compound, is a useful research compound. Its molecular formula is C12H9OPS3 and its molecular weight is 296.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 400344. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Análisis De Reacciones Químicas

Reduction to Regenerate Tris(2-thienyl)phosphine

The oxide can be reduced back to the parent phosphine using hydrogen gas (H₂) in the presence of oxalyl chloride as an activating agent . This method avoids metal catalysts, making it environmentally benign:

PTh3O+H2 COCl 2PTh3+H2O

Conditions:

Coordination Chemistry with Transition Metals

The oxide acts as a Lewis base, coordinating to transition metals through its oxygen atom. This property is exploited in catalysis and materials science:

| Metal | Complex Type | Application | Reference |

|---|---|---|---|

| Pd(II) | [Pd(PTh₃O)Cl₂] | Cross-coupling catalysis | |

| Ru(II) | [Ru(bpy)₂(PTh₃O)]²⁺ | Photocatalysis |

Mechanistic Insight:

-

The sulfur atoms in thienyl rings enhance electron donation to the metal center, stabilizing low-oxidation states.

-

DFT studies suggest that steric hindrance from thienyl groups influences coordination geometry .

Nucleophilic Catalysis in Organic Transformations

Tri(2-thienyl)phosphine oxide participates in catalytic cycles, particularly in Michael additions and annulations, by stabilizing zwitterionic intermediates :

Example: Michael Addition

-

Zwitterion Formation: The oxide deprotonates pronucleophiles (e.g., aldehydes), generating enolates.

-

Conjugate Addition: The enolate attacks α,β-unsaturated carbonyl substrates.

-

Catalyst Regeneration: Proton transfer releases the product and regenerates the oxide .

Key Data:

-

Yield Enhancement: Up to 2.6× improvement in yields compared to non-catalytic conditions .

-

Enantioselectivity: Up to 99% ee achieved with chiral auxiliaries .

Reactivity with Organometallic Reagents

The oxide undergoes P–O bond cleavage when treated with Grignard or organolithium reagents, forming phosphine derivatives:

PTh3O+RMgX→PTh3R+MgOX

Applications:

-

Synthesis of tertiary phosphines with tailored steric/electronic properties .

-

Functionalization of carbon allotropes (e.g., C₆₀) via cycloaddition .

Cyclometalation Reactions

The thienyl rings undergo electrophilic substitution, enabling cyclometalation with transition metals like Pd or Pt:

PTh3O+MCl2→[M(κ2 PTh3O)Cl]+HCl

Features:

Stability and Decomposition Pathways

Propiedades

IUPAC Name |

2-dithiophen-2-ylphosphorylthiophene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9OPS3/c13-14(10-4-1-7-15-10,11-5-2-8-16-11)12-6-3-9-17-12/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBJXDNWMXROFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)P(=O)(C2=CC=CS2)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9OPS3 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00322072 |

Source

|

| Record name | NSC400344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

296.4 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1021-21-2 |

Source

|

| Record name | NSC400344 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400344 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC400344 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00322072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.